molecular formula C15H12ClN3O3S B11094169 N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide

Cat. No.: B11094169
M. Wt: 349.8 g/mol
InChI Key: UPDGVHLBKRCCFQ-UHFFFAOYSA-N
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Description

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide is a synthetic organic compound featuring a thiophene-carbohydrazide backbone conjugated to a 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl moiety. The thiophene ring enhances π-π stacking interactions, which may influence biological activity or material properties.

Synthesis typically involves coupling thiophene-2-carbohydrazide with a pre-functionalized pyrrolidinone intermediate. highlights methodologies for synthesizing thiophene-carbohydrazides via hydrazine reactions with esters or acyl chlorides .

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide

InChI

InChI=1S/C15H12ClN3O3S/c16-9-3-1-4-10(7-9)19-13(20)8-11(15(19)22)17-18-14(21)12-5-2-6-23-12/h1-7,11,17H,8H2,(H,18,21)

InChI Key

UPDGVHLBKRCCFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the intermediate 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl, which is then reacted with thiophene-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its interactions with biological targets to develop new drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways. It may serve as a tool compound to elucidate mechanisms of action in biological systems.

    Chemical Research: In chemistry, this compound is used to explore new synthetic methodologies and reaction mechanisms. Its unique structure makes it a valuable subject for studying reactivity and stability.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

(a) N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide ()
  • Key Differences :
    • Substituent Position : 2-chlorophenyl vs. 3-chlorophenyl.
    • Hydrazide Group : Benzohydrazide with a methoxy group vs. thiophene-carbohydrazide.
  • Implications: The 2-chlorophenyl group may alter steric hindrance compared to the 3-chloro isomer, affecting binding to biological targets.
(b) N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide ()
  • Key Differences :
    • Aromatic Group : 4-methoxyphenyl (electron-donating) replaces 3-chlorophenyl.
    • Heterocycle : Pyridine-carbohydrazide vs. thiophene-carbohydrazide.
  • Pyridine’s nitrogen atom introduces basicity, differing from thiophene’s sulfur-mediated interactions .

Analogues with Modified Core Structures

(a) 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate ()
  • Key Differences :
    • Functional Group : Carbamimidothioate replaces carbohydrazide.
  • Implications :
    • The thiourea derivative may exhibit stronger metal-chelating properties, relevant in catalysis or antimicrobial activity .
(b) (E)-N-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide ()
  • Key Differences: Core Structure: Pyrazole instead of pyrrolidin-2,5-dione. Substituent: 3-hydroxyphenyl (hydrogen-bond donor) vs. 3-chlorophenyl.
  • Hydroxyl groups improve solubility but may reduce metabolic stability .
Table 1: Structural and Functional Comparison
Compound Core Structure Aromatic Substituent Functional Group Potential Applications
Target Compound Pyrrolidin-2,5-dione 3-chlorophenyl Thiophene-carbohydrazide Antimicrobial, anticancer*
N-[1-(2-chlorophenyl)-... benzohydrazide Pyrrolidin-2,5-dione 2-chlorophenyl Benzohydrazide Enzyme inhibition*
N'-[1-(4-methoxyphenyl)-... pyridine-3-CH Pyrrolidin-2,5-dione 4-methoxyphenyl Pyridine-carbohydrazide Neuroprotective agents*
1-(3-chlorophenyl)-... carbamimidothioate Pyrrolidin-2,5-dione 3-chlorophenyl Carbamimidothioate Chelation therapy, catalysis

*Inferred from structural analogues in and .

Biological Activity

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a dioxopyrrolidine moiety. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₁₂ClN₃O₃S
  • Molecular Weight : Approximately 349.79 g/mol

The compound's structure includes a thiophene ring, which contributes to its aromatic properties and potential interactions with biological targets. The presence of the 3-chlorophenyl group and the dioxopyrrolidine structure enhances its reactivity and biological profile.

Biological Activities

Preliminary studies indicate that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that the compound possesses antibacterial properties against various strains of bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Antifungal Activity :
    • The compound has demonstrated efficacy against phytopathogenic fungi, suggesting potential applications in agriculture as a fungicide.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity :
    • Studies assessing cytotoxic effects on cancer cell lines have shown promising results, with the compound inducing apoptosis in specific types of cancer cells.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Fungal Inhibition Assay :
    In an assay against seven phytopathogenic fungi, the compound demonstrated moderate to high antifungal activity, outperforming some commercially available fungicides.

Data Table: Biological Activity Overview

Activity TypeTest Organisms/CellsObserved EffectReference
AntibacterialVarious Gram-positive and negative bacteriaSignificant inhibition
AntifungalSeven phytopathogenic fungiModerate to high activity
Anti-inflammatoryCell culturesReduction in inflammation markers
CytotoxicityCancer cell linesInduction of apoptosis

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the compound may interact with specific cellular targets involved in metabolic pathways or signal transduction processes.

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